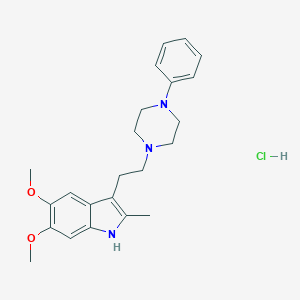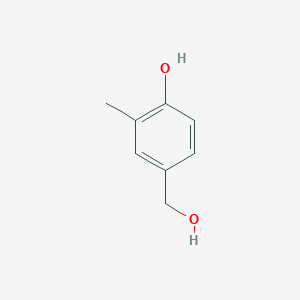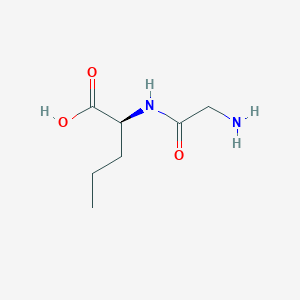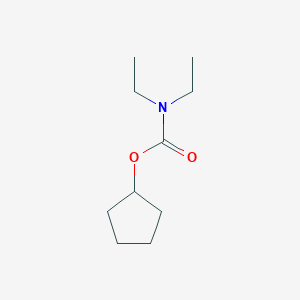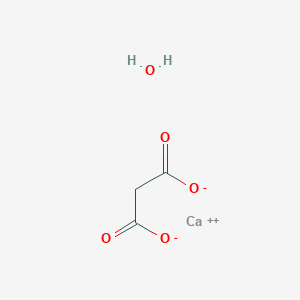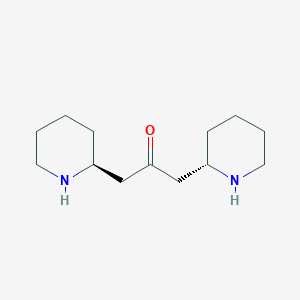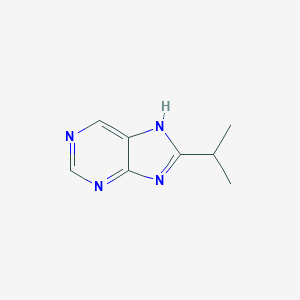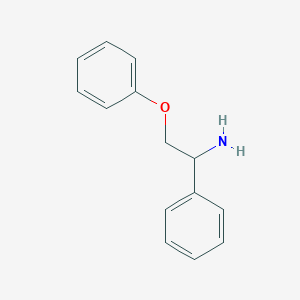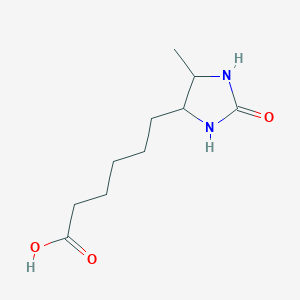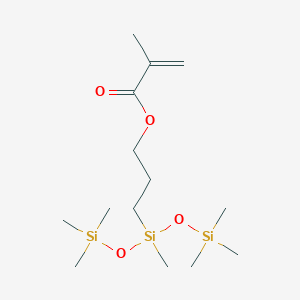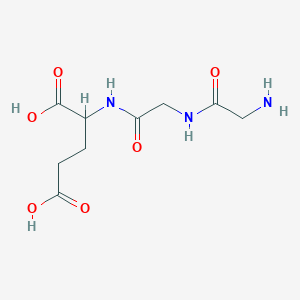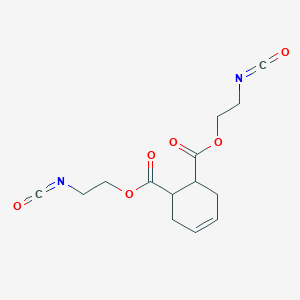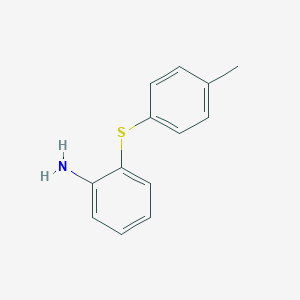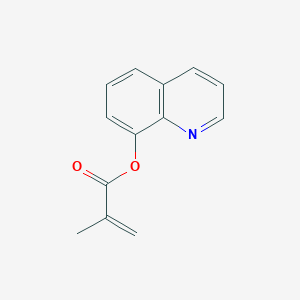
8-Quinolyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolyl methacrylate (8-QMA) is a chemical compound that has been widely used in scientific research as a fluorescent probe for the detection of metal ions. It is a derivative of quinoline, an organic compound that is commonly found in many natural products. 8-QMA has a unique structure that allows it to selectively bind to metal ions, making it a valuable tool for studying metal ion interactions in biological systems.
Mécanisme D'action
The mechanism of action of 8-Quinolyl methacrylate involves the selective binding of the compound to metal ions. The quinoline moiety of 8-Quinolyl methacrylate binds to the metal ion, while the methacrylate group provides a fluorescent signal upon excitation with light. The binding of metal ions to 8-Quinolyl methacrylate results in a change in the fluorescent signal, allowing for the detection of metal ion concentrations in biological systems.
Effets Biochimiques Et Physiologiques
8-Quinolyl methacrylate has been shown to have minimal biochemical and physiological effects on living systems. The compound is relatively non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration of 8-Quinolyl methacrylate used in experiments should be carefully controlled to avoid any potential toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Quinolyl methacrylate in lab experiments is its selectivity for metal ions. This allows for the specific detection of metal ion concentrations in biological systems. Additionally, the fluorescent properties of 8-Quinolyl methacrylate allow for real-time monitoring of metal ion dynamics. However, one limitation of using 8-Quinolyl methacrylate is its relatively low solubility in water, which can limit its application in aqueous environments.
Orientations Futures
There are several future directions for the use of 8-Quinolyl methacrylate in scientific research. One potential application is the development of new fluorescent probes that are more selective for specific metal ions. Additionally, 8-Quinolyl methacrylate could be used in the development of new imaging techniques for the detection of metal ions in living systems. Finally, the use of 8-Quinolyl methacrylate in combination with other fluorescent probes could allow for the simultaneous detection of multiple metal ions in biological systems.
Méthodes De Synthèse
The synthesis of 8-Quinolyl methacrylate involves the reaction of quinoline with methacrylic acid in the presence of a catalyst. The resulting product is a yellowish powder that is soluble in organic solvents such as chloroform and methanol. The purity of the compound can be verified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
8-Quinolyl methacrylate has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has been used to study the role of metal ions in biological processes such as enzyme activity, protein folding, and DNA replication. The fluorescent properties of 8-Quinolyl methacrylate allow for the monitoring of metal ion concentrations in real-time, making it a valuable tool for studying metal ion dynamics in living systems.
Propriétés
Numéro CAS |
19352-51-3 |
|---|---|
Nom du produit |
8-Quinolyl methacrylate |
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
quinolin-8-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-9(2)13(15)16-11-7-3-5-10-6-4-8-14-12(10)11/h3-8H,1H2,2H3 |
Clé InChI |
WOCXVYHJGQMHTR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
SMILES canonique |
CC(=C)C(=O)OC1=CC=CC2=C1N=CC=C2 |
Autres numéros CAS |
19352-51-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



